11H-Benzofuro[3,2-b]carbazole
Overview
Description
11H-Benzofuro[3,2-b]carbazole is a heterocyclic compound characterized by its unique chemical structure, which consists of a benzofuran ring fused to a carbazole ring.
Preparation Methods
The synthesis of 11H-Benzofuro[3,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with 2-bromobenzofuran in the presence of a palladium catalyst can yield this compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
11H-Benzofuro[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the benzofuran or carbazole rings.
Scientific Research Applications
11H-Benzofuro[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: This compound is studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 11H-Benzofuro[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. In organic electronics, its electronic properties enable efficient charge transport and light emission .
Comparison with Similar Compounds
11H-Benzofuro[3,2-b]carbazole can be compared with other similar compounds, such as:
Carbazole: While carbazole itself is a simpler structure, this compound has additional benzofuran rings, enhancing its electronic properties.
Benzofuran: This compound lacks the carbazole moiety, making this compound more versatile in applications requiring both benzofuran and carbazole functionalities.
5H-Benzofuro[3,2-c]carbazole: This is another similar compound with slight structural differences, leading to variations in electronic and optical properties
Properties
IUPAC Name |
11H-[1]benzofuro[3,2-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVIETZOYUGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantageous properties of 11H-benzofuro[3,2-b]carbazole derivatives that make them suitable for blue OSSL applications?
A1: The research highlights two key properties of a this compound derivative, specifically 11-(3-(10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)phenyl)-11H-benzofuro[3,2-b]carbazole (PhAnMBf), that make it promising for blue OSSLs []:
- Hybridized Local and Charge-Transfer (HLCT) Excited-State Emitter: PhAnMBf exhibits HLCT characteristics, contributing to its blue emission. This type of emitter can offer benefits like high photoluminescence quantum yields and short exciton lifetimes [].
- Short Exciton Lifetime: This property is crucial in OSSLs as it allows for efficient population inversion, a necessary condition for laser operation [].
Q2: How does the structure of PhAnMBf contribute to its observed properties and performance in a blue OSSL device?
A2: While the abstract doesn't delve into detailed structure-property relationships, it does mention that the anthracene moiety within PhAnMBf plays a significant role in its suitability for OSSLs []. Further investigation into the influence of the this compound unit and other structural components on the observed properties (e.g., energy levels, charge transport, film morphology) would be necessary to fully understand its contribution to the device performance.
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